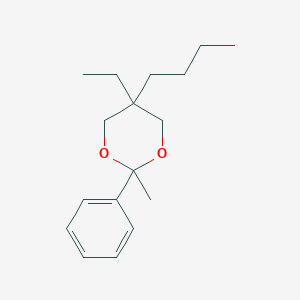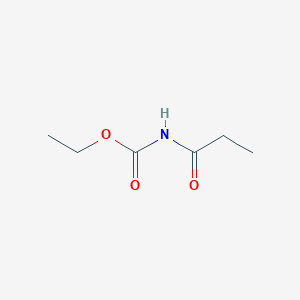
ethyl N-propanoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-propanoylcarbamate is an organic compound belonging to the carbamate family Carbamates are esters of carbamic acid and are widely used in various chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-propanoylcarbamate can be synthesized through the reaction of ethyl carbamate with propanoyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base acting as a catalyst to facilitate the formation of the carbamate ester.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow systems to enhance efficiency and yield. The reaction between ethyl carbamate and propanoyl chloride can be carried out in a flow reactor, allowing for better control over reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-propanoylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base to yield ethyl carbamate and propanoic acid.
Oxidation: Oxidative reactions can convert this compound into corresponding oxides or other oxidized derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions to achieve substitution.
Major Products Formed
Hydrolysis: Ethyl carbamate and propanoic acid.
Oxidation: Oxidized derivatives of this compound.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl N-propanoylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl N-propanoylcarbamate involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can be reversible or irreversible, depending on the nature of the interaction.
Comparison with Similar Compounds
Ethyl N-propanoylcarbamate can be compared with other carbamates such as ethyl carbamate and propyl carbamate. While all these compounds share a common carbamate structure, this compound is unique due to its propanoyl group, which imparts distinct chemical properties and reactivity.
Similar Compounds
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a research chemical.
Propyl carbamate: Used in similar applications but with different reactivity due to the propyl group.
Properties
CAS No. |
14789-91-4 |
|---|---|
Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
ethyl N-propanoylcarbamate |
InChI |
InChI=1S/C6H11NO3/c1-3-5(8)7-6(9)10-4-2/h3-4H2,1-2H3,(H,7,8,9) |
InChI Key |
NFSZCRFKMVJOFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


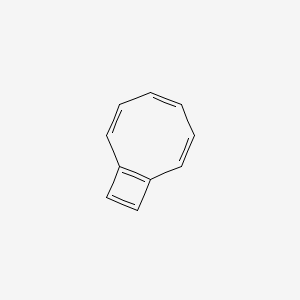
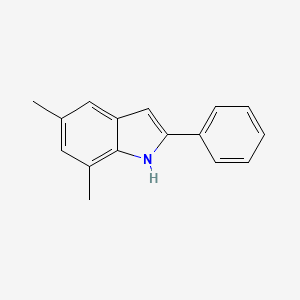

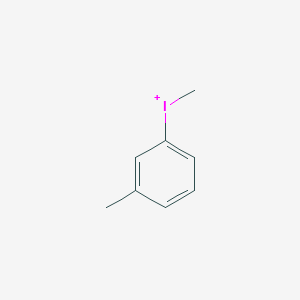
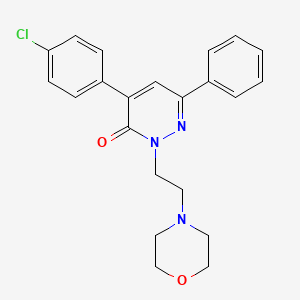
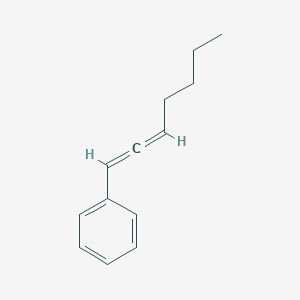
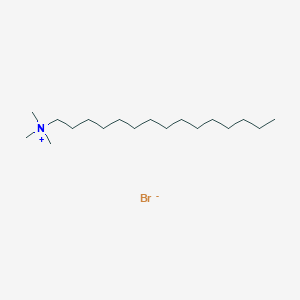

![1-[Phenylsulfonyl]-1-nitropropane](/img/structure/B14720038.png)



